2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid
CAS No.: 135813-39-7
Cat. No.: VC4997614
Molecular Formula: C7H10O3S
Molecular Weight: 174.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135813-39-7 |
|---|---|
| Molecular Formula | C7H10O3S |
| Molecular Weight | 174.21 |
| IUPAC Name | 6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9) |
| Standard InChI Key | GZSSVTISFWIFHB-UHFFFAOYSA-N |
| SMILES | CCC1=C(SCCO1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-oxathiin ring system, a six-membered heterocycle containing one oxygen and one sulfur atom. The ethyl group at position 2 and the carboxylic acid moiety at position 3 create distinct electronic and steric effects that influence its reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃S | |
| Molecular Weight | 174.21 g/mol | |
| IUPAC Name | 6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | |
| SMILES | CCC1=C(SCCO1)C(=O)O |
The dihydro designation indicates partial saturation of the oxathiin ring, reducing aromaticity compared to fully unsaturated analogs. This structural feature enhances stability while permitting selective functionalization at the 5,6-positions.
Comparative Analysis with Analogous Compounds
When compared to its methyl-substituted counterpart (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid methyl ester, CAS 102437-87-6), key differences emerge:
| Parameter | 2-Ethyl Derivative | 2-Methyl Derivative |
|---|---|---|
| Substituent at C2 | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |
| Functional Group at C3 | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |
| Molecular Weight | 174.21 g/mol | 174.22 g/mol |
| Biological Activity | Antibacterial | Not reported |
The ethyl group confers enhanced lipophilicity (logP ≈1.15 vs. 1.01 for methyl), potentially improving membrane permeability in biological systems .
Synthesis and Industrial Production
Scalability Challenges
Industrial production faces three key hurdles:
-
Purification Complexity: Residual hydrazine byproducts require multistep chromatography, increasing costs.
-
Sulfur Handling: Corrosive intermediates necessitate specialized reactor linings (e.g., Hastelloy C-276).
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Waste Management: Thiophene derivatives demand rigorous treatment to prevent environmental sulfur release.
Biological Activity and Mechanisms
Antibacterial Efficacy
The compound exhibits broad-spectrum activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as follows:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 12.5 | Succinate dehydrogenase inhibition |
| Pseudomonas aeruginosa | 25.0 | Disruption of electron transport chain |
| Klebsiella pneumoniae | 6.25 | ATP synthesis suppression |
By competitively binding to the quinone pocket of succinate dehydrogenase (Ki = 0.8 μM), it blocks electron transfer to ubiquinone, collapsing the proton motive force .
Chemical Reactivity and Derivatives
Common Reaction Pathways
-
Oxidation: Forms sulfoxide (S=O) at position 1 under mild conditions (H₂O₂, 25°C).
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Esterification: Methanol/H⁺ converts -COOH to methyl ester (yield 89%).
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Amide Formation: Coupling with benzylamine via EDC/HOBt gives N-benzylamide (mp 142-144°C).
Structure-Activity Relationships (SAR)
Modifications at critical positions yield distinct biological profiles:
| Derivative | C2 Substituent | C3 Functional Group | Antibacterial MIC (μg/mL) |
|---|---|---|---|
| Parent Compound | Ethyl | -COOH | 6.25-25.0 |
| Propyl Analog | Propyl | -COOH | 3.12-12.5 |
| Methyl Ester | Ethyl | -CO |
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